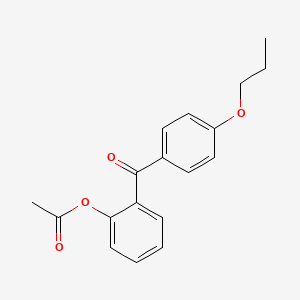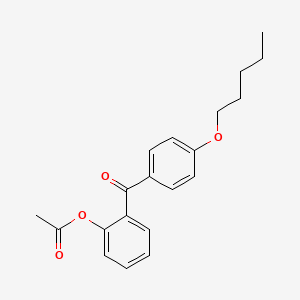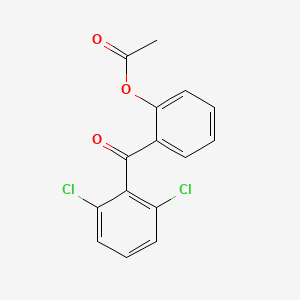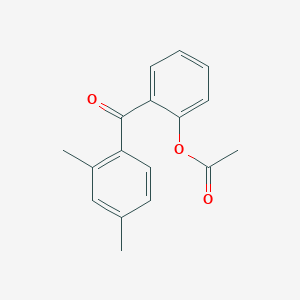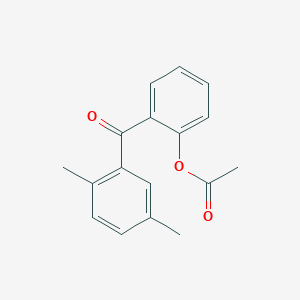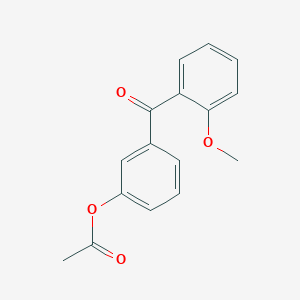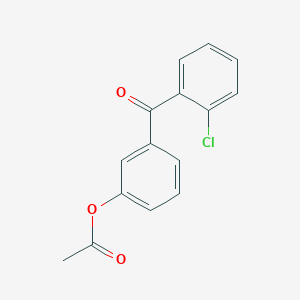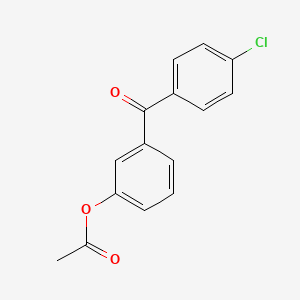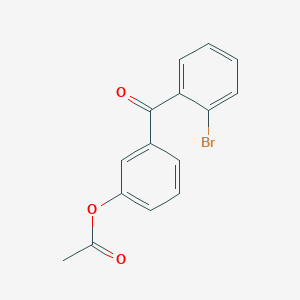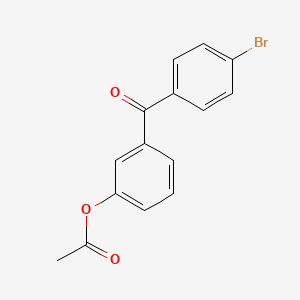
2-Bromo-3'-chlorobenzophenone
Overview
Description
2-Bromo-3’-chlorobenzophenone is an organic compound with the molecular formula C13H8BrClO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms
Biochemical Analysis
Biochemical Properties
2-Bromo-3’-chlorobenzophenone plays a significant role in biochemical reactions, particularly in the context of organic synthesis and pharmaceutical applications. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination . These interactions can alter the function of enzymes and proteins, potentially leading to changes in metabolic pathways and cellular processes.
Cellular Effects
The effects of 2-Bromo-3’-chlorobenzophenone on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the mitochondrial membrane potential, leading to changes in cellular energy production and apoptosis . Additionally, 2-Bromo-3’-chlorobenzophenone has been observed to modulate the activity of various signaling molecules, thereby impacting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 2-Bromo-3’-chlorobenzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to participate in free radical reactions, leading to the formation of reactive intermediates that can modify the function of target proteins . Additionally, 2-Bromo-3’-chlorobenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromo-3’-chlorobenzophenone in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound can undergo various chemical transformations, leading to the formation of degradation products that may have different biological activities . In vitro and in vivo studies have shown that prolonged exposure to 2-Bromo-3’-chlorobenzophenone can result in changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 2-Bromo-3’-chlorobenzophenone vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes . Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function, as well as changes in blood chemistry. These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
2-Bromo-3’-chlorobenzophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites, influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 2-Bromo-3’-chlorobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, affecting its localization and activity . Understanding the transport mechanisms of 2-Bromo-3’-chlorobenzophenone is essential for elucidating its effects on cellular function and for developing targeted therapeutic strategies.
Subcellular Localization
The subcellular localization of 2-Bromo-3’-chlorobenzophenone plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the presence of bromine and chlorine atoms in its structure may influence its interaction with cellular membranes and other subcellular structures, affecting its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3’-chlorobenzophenone can be synthesized through several methods. One common approach involves the bromination and chlorination of benzophenone derivatives. For instance, the bromination of 3-chlorobenzophenone using bromine in the presence of a catalyst such as iron(III) bromide can yield 2-Bromo-3’-chlorobenzophenone .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-3’-chlorobenzophenone may involve large-scale bromination and chlorination processes. These processes typically use bromine and chlorine gas, along with appropriate catalysts, to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’-chlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzophenones.
Oxidation: Products include benzoic acids or benzophenone derivatives.
Reduction: Products include benzyl alcohols or hydroxybenzophenones.
Scientific Research Applications
2-Bromo-3’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a probe in studying biological processes involving halogenated aromatic compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Bromo-3’-chlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, affecting their function. This compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
2-Bromo-3’-chlorobenzophenone is unique due to its specific substitution pattern on the benzophenone core. This unique structure imparts distinct chemical reactivity and biological activity compared to other bromochlorobenzene derivatives .
Properties
IUPAC Name |
(2-bromophenyl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHEPVJKLYTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641752 | |
| Record name | (2-Bromophenyl)(3-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99586-30-8 | |
| Record name | (2-Bromophenyl)(3-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



